molecular formula C13H16N2O6S B13393396 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid

Cat. No.: B13393396
M. Wt: 328.34 g/mol
InChI Key: WEQWVNVDIQJFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiazole ring and a pentenedioic acid moiety. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with thiazole derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antibiotics and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are critical for cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-oxoacetic acid
  • 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)acetic acid

Uniqueness

Compared to similar compounds, 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid is unique due to its specific structural features, such as the presence of a pentenedioic acid moiety. This structural difference imparts distinct chemical and biological properties, making it particularly valuable in certain applications, such as the synthesis of specific pharmaceutical agents.

Properties

Molecular Formula

C13H16N2O6S

Molecular Weight

328.34 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enedioic acid

InChI

InChI=1S/C13H16N2O6S/c1-13(2,3)21-12(20)15-11-14-8(6-22-11)7(10(18)19)4-5-9(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,18,19)(H,14,15,20)

InChI Key

WEQWVNVDIQJFJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=CCC(=O)O)C(=O)O

Origin of Product

United States

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